Z-L-Pyroglutamic acid dicyclohexylammonium salt
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Overview
Description
Z-L-Pyroglutamic acid dicyclohexylammonium salt is a biochemical compound with the molecular formula C25H36N2O5 and a molecular weight of 444.57 g/mol . It is commonly used in proteomics research and has a melting point of 198-204°C . The compound is a white powder and is known for its stability and purity, typically at 99% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Pyroglutamic acid dicyclohexylammonium salt involves the reaction of Z-L-Pyroglutamic acid with dicyclohexylamine. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity . The reaction conditions often include maintaining the temperature between 0-8°C and using a solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Z-L-Pyroglutamic acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Z-L-Pyroglutamic acid dicyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of Z-L-Pyroglutamic acid dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Z-L-Glutamic acid dicyclohexylammonium salt
- Z-L-Aspartic acid dicyclohexylammonium salt
- Z-L-Glutamine dicyclohexylammonium salt
Uniqueness
Z-L-Pyroglutamic acid dicyclohexylammonium salt is unique due to its specific structure and properties, which make it particularly suitable for proteomics research and other biochemical applications. Its stability, high purity, and ability to undergo various chemical reactions distinguish it from similar compounds .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYZSRZSLSPSI-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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